molecular formula C5H6O B3048344 Pent-1-yn-3-one CAS No. 16469-62-8

Pent-1-yn-3-one

Cat. No. B3048344
CAS RN: 16469-62-8
M. Wt: 82.1 g/mol
InChI Key: GBCOTHPVQOTZKQ-UHFFFAOYSA-N
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Description

Pent-1-yn-3-one is a compound with the molecular formula C5H6O . It is also known by other names such as 1-Pentyne-3-one . It has a role as a fungal metabolite and a human metabolite .


Molecular Structure Analysis

The molecular weight of Pent-1-yn-3-one is 82.1005 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Pent-1-yn-3-one has a molecular weight of 82.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass is 82.041864811 g/mol .

Scientific Research Applications

Spectroscopic Identification in Chemical Studies

Pent-1-yn-3-one, and its isomers, have been identified in chemical studies using spectroscopy. For example, the identification of cis- and trans-1-vinylpropargyl radicals (related to pent-1-yn-3-one) was achieved using fluorescence and ionization spectroscopies. These radicals, generated in a hydrocarbon discharge, were studied for their electronic transitions and rotational contours, providing insights into their stabilization energies and molecular structures (Reilly et al., 2009).

Thermal Rearrangements in Organic Chemistry

Pent-1-yn-3-one derivatives, like 3-heteroatom-pent-1-en-4-yn-1-ones, have been studied for their thermal rearrangements. These studies contribute to understanding molecular transformations and reaction pathways in organic chemistry. Cyclizations of these compounds have been predicted and are considered experimentally feasible for various substituents (Schreiner & Bui, 2006).

Kinetics and Thermodynamics in Physical Chemistry

The kinetics and thermodynamics of reactions involving pent-1-en-3-yl radicals (structurally related to pent-1-yn-3-one) have been a subject of study, particularly in reactions with molecular oxygen. These studies contribute to a deeper understanding of chemical reaction mechanisms and the formation of various compounds under different conditions (Döntgen et al., 2019).

Synthesis and Biological Evaluation in Medicinal Chemistry

In medicinal chemistry, derivatives of pent-1-yn-3-one are synthesized and evaluated for their biological applications. For instance, the synthesis and evaluation of 10B-enriched 3-[5-{2-(2,3-dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine, a novel class of boron delivery agents, demonstrate the potential of these compounds in neutron capture therapy for brain tumors (Byun et al., 2006).

Application in Material Science

In material science, the study of pent-1-yn-3-one derivatives extends to areas like the synthesis of allenylsilanes from propargyl carbamates. These compounds play a role in the development of new materials and have potential applications in various industrial processes (Fleming et al., 1987).

Future Directions

While specific future directions for Pent-1-yn-3-one are not available, it’s worth noting that enynones, in general, are valuable building blocks for the targeted organic synthesis of practically significant compounds, including natural products .

properties

IUPAC Name

pent-1-yn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-5(6)4-2/h1H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCOTHPVQOTZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167797
Record name Pent-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-1-yn-3-one

CAS RN

16469-62-8
Record name Pent-1-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-1-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-1-yn-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
M Barry, RFC Brown, FW Eastwood… - Australian journal of …, 1984 - CSIRO Publishing
… was acylated with 3-(2,5-dihydro-1,1-dioxothien- 2-yl)propanoyl chloride and the resulting ketone was desilylated to yield 5-(2,5-dihydro-1,l-dioxo-thien-2-yl)[1,2-13C2]pent-1-yn-3-one. …
Number of citations: 43 www.publish.csiro.au
J Kaneti - Helvetica Chimica Acta, 2000 - Wiley Online Library
… acyl migration (see 13 and 14), calculations were carried out on six α-alkynones, propynal (1), but-2-ynal (2), but-3-yn-2-one (3), pent-3-yn-2-one (4), pent-1-yn-3-one (propio…
Number of citations: 5 onlinelibrary.wiley.com
PR Hills, FJ McQuillin - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… (i) Pent-1-yn-3-one (4-6 g.) in ether (20 cc) was cooled in ice and treated with diethylamine (4.1 g.) in ether (20 cc). After some time the mixture was distilled, to give 1-diethylaminopent-1…
Number of citations: 17 pubs.rsc.org
MJ Guo, D Li, YH Sun, J Cheng… - Chinese Journal of …, 2004 - Wiley Online Library
… In order to test the activity of the catalyst, we run the reaction under the same condition with 1 -phenyl-pent-1 -yn-3one (3), the reaction was finished within 0.5 h and the product was …
Number of citations: 4 onlinelibrary.wiley.com
X Liu, D Hong, Z She, WH Hersh, B Yoo, Y Chen - Tetrahedron, 2018 - Elsevier
Two regioselective synthetic routes towards 3,5-disubstituted isoxazoles from ynones are reported. One route takes place via first converting the ynones to ynone O-methyl oximes, …
Number of citations: 23 www.sciencedirect.com
GR Clemo, FJ McQuillin - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Pent-1-yn-3-one (2.7 g.) in ether (50 cc) was then added with stirring and the mixture kept under nitrogen at 0" for 4 hours and at room temperature overnight. Water was then added and …
Number of citations: 5 pubs.rsc.org
T Wang, S Li, Z Lin, D Han, X Han - The Journal of Physical …, 2008 - ACS Publications
… is 10.08 ± 0.05 eV that is confirmed to be pent-1-yn-3-one. Compared to other PIE spectra, the … that the upper electronic state structure of pent-1-yn-3-one is not the balanced structure in …
Number of citations: 13 pubs.acs.org
AP Tulloch - 1954 - search.proquest.com
… Attempts were made to condense (XXV) with pent-1yn-3-one (XXVI) in the presence of sodamide and sodium hydride, but the desired dienone was not obtained. …
Number of citations: 5 search.proquest.com
ND Rode, A Arcadi, M Chiarini, F Marinelli - Synthesis, 2017 - thieme-connect.com
Sequential addition/annulation reactions of sulfinate and nitrite anions to β-(2-aminophenyl)-α,β-ynones led to valuable 4-sulfonylquinolines and 4-nitroquinolines. The latter proved to …
Number of citations: 28 www.thieme-connect.com
ASK Hashmi, L Ding, JW Bats… - … –A European Journal, 2003 - Wiley Online Library
… 5-(5-Methyl-2-furyl)pent-1-yn-3-one (7 a): Dess–Martin periodinane21 (3.60 g, 8.49 mmol) was added to a solution of alcohol 6 a (697 mg, 4.24 mmol) in CH 2 Cl 2 (40 mL) in portions at …

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